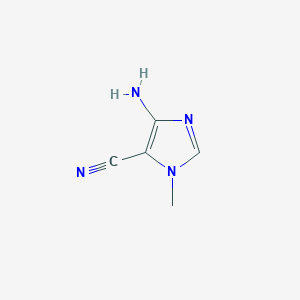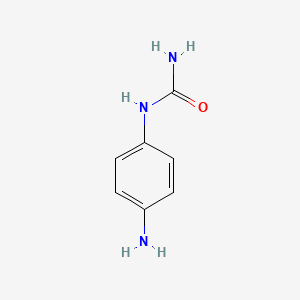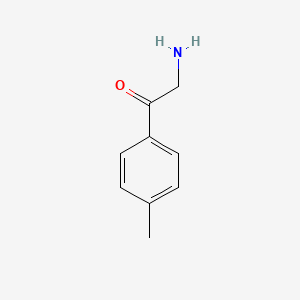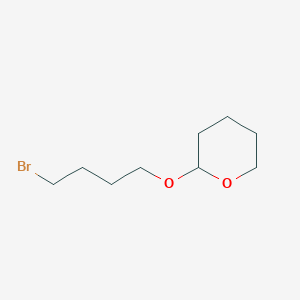
2-(4-溴丁氧基)四氢-2H-吡喃
概述
描述
2-(4-Bromobutoxy)tetrahydro-2H-pyran is a compound of interest within the field of organic chemistry, particularly in the synthesis and application of heterocyclic compounds. Heterocyclic compounds like tetrahydro-2H-pyrans are crucial in various chemical syntheses due to their potential applications in pharmaceuticals, materials science, and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of tetrahydro-2H-pyran derivatives can involve several strategies, including reactions with iodine, Ru(II), Cu(I), and Hg(II) complexes. One example includes the synthesis and reactions of 2-(4-Ethoxyphenlytelluromethyl)tetrahydro-2H-pyran with these metals, demonstrating the versatility of pyran derivatives in coordination chemistry and synthesis (Singh et al., 2001).
Molecular Structure Analysis
Molecular structure analysis often involves spectroscopic methods and crystallography. For pyran derivatives, NMR and elemental analysis are used to characterize the compounds and their complexes. For example, the structure of RuCl2(p-cymene)·L1/L2 complexes was determined, highlighting the bonding through Te and the deshielding of CH2Te signals (Singh et al., 2001).
Chemical Reactions and Properties
The reactivity of 2-(4-Bromobutoxy)tetrahydro-2H-pyran derivatives towards pyrolysis, showing first-order kinetics and the effect of substituents on reaction rates, was studied. The gas-phase pyrolysis kinetics indicated that these compounds undergo homogenous, unimolecular reactions to yield phenols and dihydropyran, with the reaction's kinetics influenced by the substituents on the phenoxy ring (Álvarez-Aular et al., 2018).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystallinity are crucial for understanding the application potential of chemical compounds. While specific data on 2-(4-Bromobutoxy)tetrahydro-2H-pyran was not found, related pyran derivatives exhibit characteristics like high melting points, crystallinity, and solubility in various organic solvents, indicating the influence of molecular structure on these properties.
Chemical Properties Analysis
Chemical properties, including reactivity with other compounds, stability, and functional group transformations, are essential for the application of 2-(4-Bromobutoxy)tetrahydro-2H-pyran derivatives. The synthesis of tetrahydrobenzo[b]pyran derivatives using green catalysts in water, for instance, highlights the advancements in developing environmentally friendly synthesis methods for these compounds, indicating their broad utility and adaptability in chemical synthesis (Mobinikhaledi & Fard, 2010).
科学研究应用
- Scientific Field : Organic Chemistry
- Summary of the Application : “2-(4-Bromobutoxy)tetrahydro-2H-pyran” is a halogenated heterocycle that is used as a building block in organic synthesis . It’s also used in the synthesis of 2-(4-lithiophenoxy)-tetrahydro-2H-pyran and 4-(tetrahydropyranyloxymethyl)phenyl magnesium bromide .
- Scientific Field : Organic Chemistry
- Summary of the Application : “2-(4-Bromobutoxy)tetrahydro-2H-pyran” is a halogenated heterocycle that is used as a building block in organic synthesis . It’s also used in the synthesis of 2-(4-lithiophenoxy)-tetrahydro-2H-pyran and 4-(tetrahydropyranyloxymethyl)phenyl magnesium bromide .
- Scientific Field : Organic Chemistry
- Summary of the Application : “2-(4-Bromobutoxy)tetrahydro-2H-pyran” is a halogenated heterocycle that is used as a building block in organic synthesis . It’s also used in the synthesis of 2-(4-lithiophenoxy)-tetrahydro-2H-pyran and 4-(tetrahydropyranyloxymethyl)phenyl magnesium bromide .
安全和危害
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is associated with several hazard statements including H302, H315, H319, H332, and H335, indicating potential harm if swallowed, skin and eye irritation, and respiratory irritation .
属性
IUPAC Name |
2-(4-bromobutoxy)oxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17BrO2/c10-6-2-4-8-12-9-5-1-3-7-11-9/h9H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFXFQWZHKKEJDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00339827 | |
| Record name | 2-(4-Bromobutoxy)tetrahydro-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00339827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromobutoxy)tetrahydro-2H-pyran | |
CAS RN |
31608-22-7 | |
| Record name | 2-(4-Bromobutoxy)tetrahydro-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00339827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

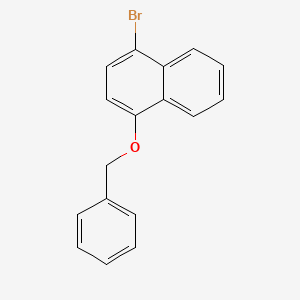

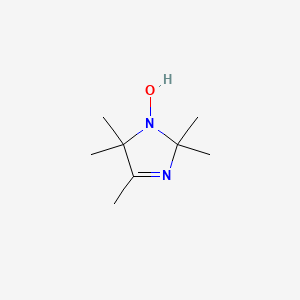

![3-(5-Amino-[1,3,4]thiadiazol-2-yl)-chromen-2-one](/img/structure/B1268265.png)

![Indeno[2,1-b]chromene-6-carbaldehyde](/img/structure/B1268269.png)
![2,7-Naphthalenedisulfonic acid, 3-[2-[4-(phenylamino)-1-naphthalenyl]diazenyl]-](/img/structure/B1268270.png)
